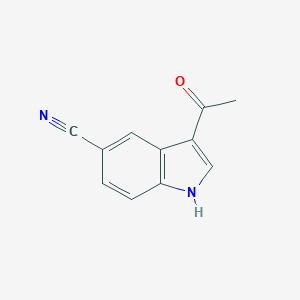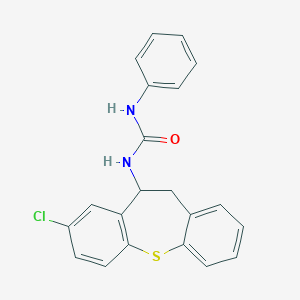
10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin, commonly referred to as CMI-977, is a synthetic compound that belongs to the class of dibenzothiepin derivatives. This compound has gained significant attention in the scientific research community due to its potential therapeutic applications in the treatment of various diseases and disorders. In
Mechanism Of Action
The exact mechanism of action of CMI-977 is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors involved in the inflammatory and pain pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which play a key role in the inflammatory response. CMI-977 has also been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and emotions.
Biochemical And Physiological Effects
CMI-977 has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to modulate the levels of various neurotransmitters in the brain, leading to its potential use in the treatment of depression and anxiety disorders. CMI-977 has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Advantages And Limitations For Lab Experiments
One of the main advantages of CMI-977 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases and disorders. However, one of the limitations for lab experiments is the complex synthesis method of CMI-977, which can make it difficult to obtain pure and high-quality samples for research purposes. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of CMI-977.
Future Directions
There are several future directions for the research and development of CMI-977. One potential direction is to further explore its potential use in the treatment of chronic pain and inflammatory conditions. Another direction is to investigate its potential use in the treatment of depression and anxiety disorders. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of CMI-977, which could lead to the development of safer and more effective drugs in the future.
Synthesis Methods
The synthesis of CMI-977 involves a multi-step process, starting with the reaction of 8-chloro-10,11-dihydrodibenzo(b,f)thiepin with aniline to form the intermediate product, 8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-carboxylic acid anilide. This intermediate is then treated with phosgene to form the final product, CMI-977. The purity and yield of CMI-977 can be improved by using various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
CMI-977 has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain, rheumatoid arthritis, and other inflammatory conditions. CMI-977 has also been studied for its potential use in the treatment of depression and anxiety disorders, as it has been shown to modulate the levels of various neurotransmitters in the brain.
properties
CAS RN |
69195-68-2 |
|---|---|
Product Name |
10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin |
Molecular Formula |
C21H17ClN2OS |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-3-phenylurea |
InChI |
InChI=1S/C21H17ClN2OS/c22-15-10-11-20-17(13-15)18(12-14-6-4-5-9-19(14)26-20)24-21(25)23-16-7-2-1-3-8-16/h1-11,13,18H,12H2,(H2,23,24,25) |
InChI Key |
WDVUPRYDUIROSV-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)NC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



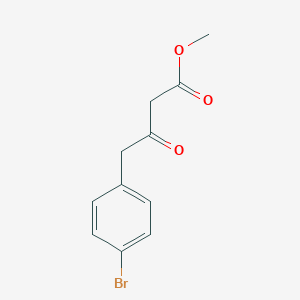
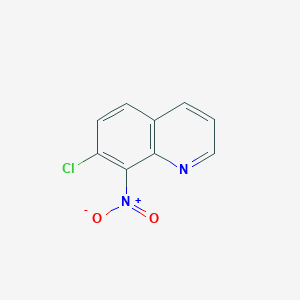
![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
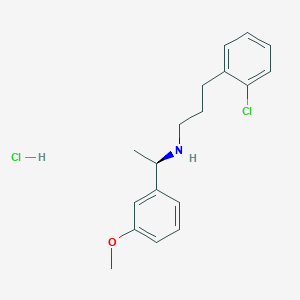
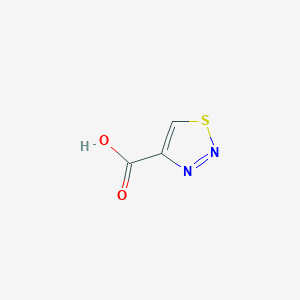
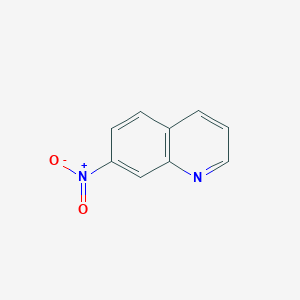
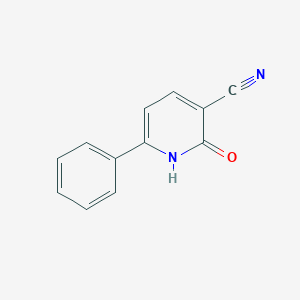
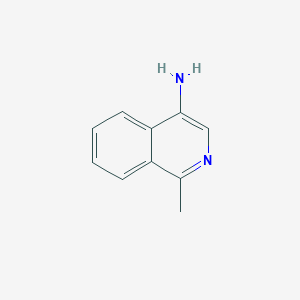
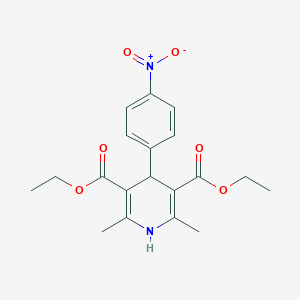
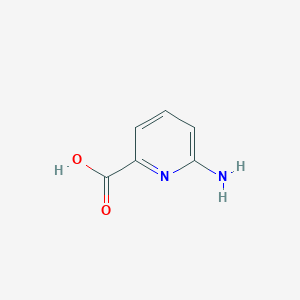
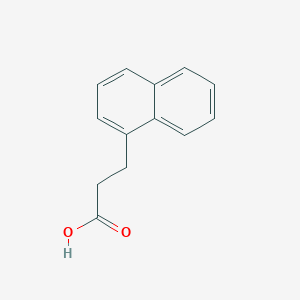
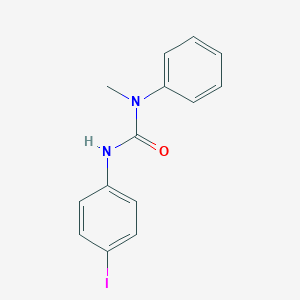
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
